Menadiol

Descripción general

Descripción

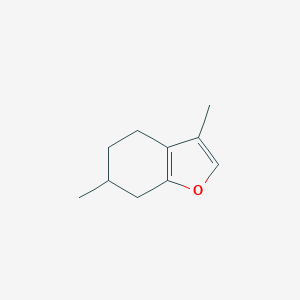

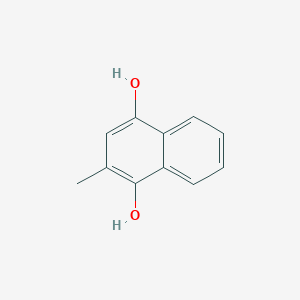

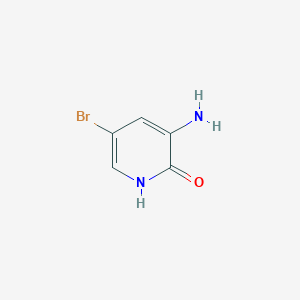

Menadiol, también conocido como 2-metil-1,4-naftalenediol, es un compuesto orgánico con la fórmula molecular C11H10O2. Es un derivado de la p-hidroquinona y a menudo se le conoce como vitamina K4. This compound es una forma sintética de vitamina K y se utiliza en diversas aplicaciones médicas e industriales .

Aplicaciones Científicas De Investigación

Menadiol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de varios derivados de naftoquinona.

Medicina: Utilizado en el tratamiento de la deficiencia de vitamina K y los trastornos relacionados.

Industria: Empleado en la producción de ciertos tintes y como intermedio en la síntesis de otros compuestos químicos.

Mecanismo De Acción

Menadiol funciona como cofactor en la gamma-carboxilación postraduccional de residuos de ácido glutámico en ciertas proteínas. Esta modificación es crucial para la actividad biológica de estas proteínas, particularmente en la cascada de coagulación de la sangre. This compound se convierte en su forma activa, menaquinona, en el hígado, que luego participa en el proceso de carboxilación .

Análisis Bioquímico

Biochemical Properties

Menadiol participates in redox cycles as biomolecules in various biochemical processes . The 1,4-naphthoquinone structure of the this compound core is easily recognized and incorporated by different live organisms .

Cellular Effects

The action of this compound in live organisms is not restricted to its use as a biosynthetic precursor to vitamins K1 and K2. A variety of studies has shown a wide range of biological activities of this compound, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to participate in redox cycles. This property allows it to interact with various biomolecules, influencing their function and activity .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a precursor to vitamins K1 and K2. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Menadiol se puede sintetizar mediante varios métodos. Un método común implica la reducción de menadiona (2-metil-1,4-naftoquinona) utilizando agentes reductores como el borohidruro de sodio o el zinc en condiciones ácidas . Otro método incluye la desmetilación de 2-metil-1,4-dimetoxi naftaleno .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica procesos de reducción a gran escala utilizando agentes reductores eficientes y rentables. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Menadiol experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Borohidruro de sodio, zinc en condiciones ácidas.

Sustitución: Varios agentes halogenantes y nucleófilos.

Productos Principales:

Oxidación: Menadiona.

Reducción: this compound.

Sustitución: Varios naftalenos sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Menadiol a menudo se compara con otros compuestos de vitamina K como:

Filoquinona (Vitamina K1): Naturalmente presente en las plantas y utilizado en suplementos dietéticos.

Menaquinona (Vitamina K2): Producida por bacterias y encontrada en alimentos fermentados.

Menadiona (Vitamina K3): Un precursor sintético de menaquinona.

Singularidad: this compound es único en su solubilidad en agua en comparación con otros compuestos de vitamina K liposolubles. Esta propiedad lo hace particularmente útil en aplicaciones médicas donde se requieren formas solubles en agua de vitamina K .

Compuestos Similares:

- Filoquinona (Vitamina K1)

- Menaquinona (Vitamina K2)

- Menadiona (Vitamina K3)

Propiedades

IUPAC Name |

2-methylnaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023247 | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-85-6 | |

| Record name | 2-Methyl-1,4-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadiol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Menadiol primarily acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It achieves this by donating electrons to neutralize reactive oxygen species (ROS) [, ].

ANone: Yes, this compound is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes its two-electron reduction from menadione [, ]. It can also be metabolized by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates [].

ANone: The interaction with NQO1 leads to a reduction of menadione to this compound. This process can have both beneficial and detrimental effects. While this compound itself exhibits antioxidant properties, the cycling between menadione and this compound can generate ROS [, , ].

ANone: The molecular formula of this compound is C11H10O2, and its molecular weight is 174.19 g/mol.

ANone: Spectrofluorimetry studies have shown that this compound acetate exhibits maximum excitation at 279 nm and fluorescence emission at 339 nm [].

ANone: Research suggests that this compound’s antioxidant activity is influenced by pH. It exhibits greater antioxidant capacity at lower pH values in certain in vitro systems [].

ANone: While not a catalyst itself, this compound's formation and subsequent oxidation can be part of a catalytic cycle involving enzymes like NQO1. This cycling plays a role in redox reactions and can contribute to both detoxification and ROS production [, , ].

ANone: While this specific literature review doesn't cite computational studies on this compound, molecular dynamics (MD) simulations were employed to study the menaquinol oxidation and electron transfer mechanisms in Alternative Complex III [].

ANone: Studies on this compound esters, particularly the n-alkyl esters, indicate a relationship between their structure and both toxicity and potency. Longer alkyl chains are associated with decreased toxicity and potency compared to shorter chains [].

ANone: this compound is susceptible to autoxidation, particularly in the presence of metal ions, leading to the formation of menadione and ROS [].

ANone: The inclusion of antioxidants in this compound formulations, such as sodium metabisulfite, can help prevent oxidation and improve stability [, ].

ANone: Yes, pegylation of this compound has been investigated as a means to enhance its water solubility, potentially improving its pharmacokinetic profile [].

ANone: Studies in rabbits using high-dose menadione (metabolized to this compound) revealed rapid elimination, high clearance, and a large volume of distribution, indicating its wide distribution in the body [].

ANone: Yes, the differential staining cytotoxicity assay has been used to evaluate the cytotoxic effects of this compound, alone and in combination with other agents, in human lymphatic neoplasm cells [].

ANone: Research has employed various animal models, including chicks, mice, rabbits, cats, dogs, and monkeys, to investigate the toxicological and pharmacological properties of this compound and its derivatives [].

ANone: Studies have shown that menadione, which is metabolized to this compound, can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This toxicity is attributed to the generation of reactive oxygen species during the redox cycling of menadione and this compound [, ].

ANone: While the provided literature primarily focuses on this compound's basic properties and mechanisms, pegylation has been investigated as a potential strategy to improve its delivery and pharmacokinetic profile [].

ANone: While the reviewed research doesn't pinpoint specific biomarkers for this compound, measuring prothrombin time has been a standard approach to assess vitamin K status, which indirectly reflects this compound levels as it's involved in vitamin K cycle [, , ].

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence and UV detection, is widely used for the quantification of menadione and its metabolites in biological samples [, ].

ANone: Yes, an HPLC method with a C30 column, fluorescence detection, and post-column zinc reduction has been developed and validated for the sensitive and reproducible detection of menadione in urine samples [].

ANone: This literature review does not provide details on the environmental impact of this compound.

ANone: Menadione is known to have limited water solubility, which can impact its bioavailability. Derivatives like this compound sodium diphosphate are designed to improve water solubility [, ].

ANone: Yes, the developed HPLC methods for menadione measurement have undergone validation procedures, including assessments of linearity, precision, accuracy, and recovery, to ensure reliable and reproducible results [].

ANone: While the provided research papers don't detail specific quality control protocols, the importance of proper manufacturing practices, including the use of antioxidants like sodium metabisulfite, is highlighted to ensure the stability and quality of this compound preparations [, ].

ANone: The reviewed literature does not provide information about the immunogenicity of this compound.

ANone: The provided research papers do not specifically address the interaction of this compound with drug transporters.

ANone: While not directly addressed in the provided papers, this compound's interaction with NQO1, a phase II detoxification enzyme, is important for its metabolism and potential for both detoxification and ROS generation [, , ].

ANone: Menaquinone, a class of molecules to which this compound belongs, is naturally present in many organisms, including bacteria. They play vital roles in electron transport chains, suggesting their compatibility with biological systems [, ].

ANone: In the context of its role in the vitamin K cycle, phylloquinone (vitamin K1) is an essential nutrient that can be converted to menaquinone-4 (MK-4) in the body, providing an alternative source of vitamin K activity [].

ANone: This literature review does not provide information on the recycling or waste management of this compound.

ANone: The provided papers highlight the use of standard laboratory techniques like HPLC, spectrofluorimetry, and cell culture models, indicating the reliance on established research infrastructure for studying this compound [, , , ].

ANone: Early research recognized menadione, the oxidized form of this compound, for its vitamin K activity and its use in treating bleeding disorders []. Later studies explored its potential as an antitumor agent and its role in cellular redox reactions [, ].

ANone: Menaquinones are involved in bacterial electron transport chains, highlighting the interdisciplinary nature of menaquinone research, spanning biochemistry, microbiology, and bioenergetics [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)